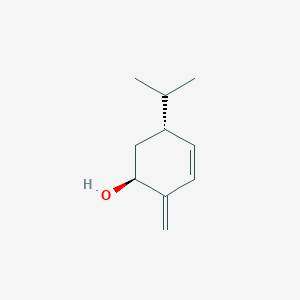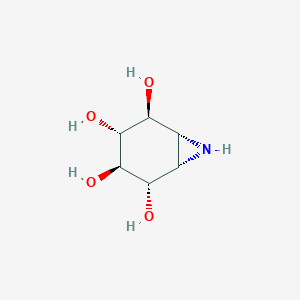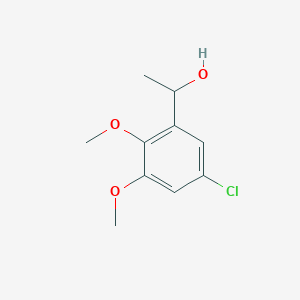
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Vue d'ensemble
Description
“1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H13ClO3 and a molecular weight of 216.664 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” involves a reaction with Jones Reagent in acetone. The reaction was stirred for 3 hours and then concentrated. The mixture was dissolved in ethyl acetate and washed with 3.0 N aqueous NaOH and brine. The organic phase was dried over Na2SO4, filtered over silica gel, and concentrated to the crude compound which was purified by silica gel column (20% ethyl acetate in hexanes) to afford 1-(5-chloro-2,3-dimethoxyphenyl)-ethanone.Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” consists of a benzene ring substituted with a chlorine atom and two methoxy groups at positions 5, 2, and 3 respectively, and an ethanol group at position 1 .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” primarily include its synthesis from Jones Reagent in acetone. The reaction was stirred for 3 hours, and then concentrated.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Chloro-2,3-dimethoxyphenyl)ethanol” include a molecular weight of 216.664 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Propriétés
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSVUDBJHGMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555788 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol | |
CAS RN |
117052-18-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

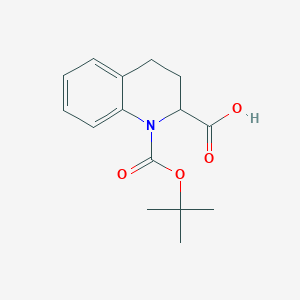
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
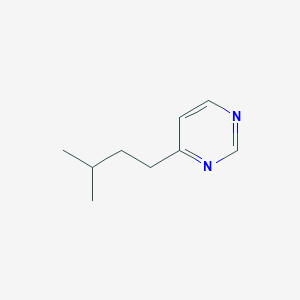
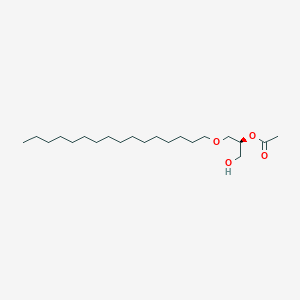
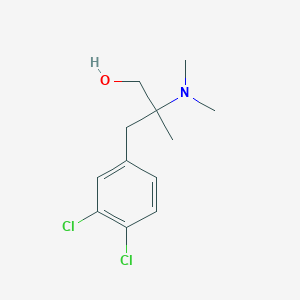
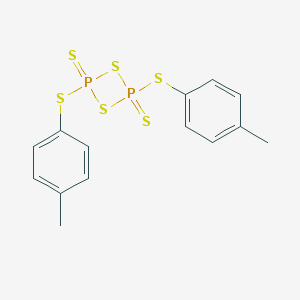
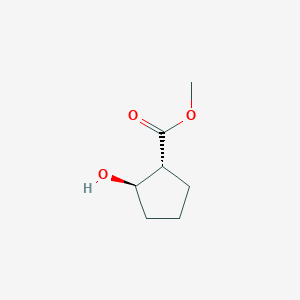
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
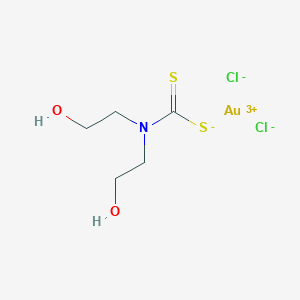
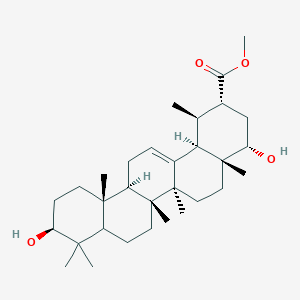
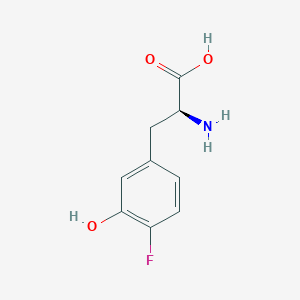
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
